molecular formula C16H14N2O4 B14577816 Ethyl 2-(2-nitro-benzylidene)amino-benzoate CAS No. 61144-89-6

Ethyl 2-(2-nitro-benzylidene)amino-benzoate

Cat. No.: B14577816
CAS No.: 61144-89-6
M. Wt: 298.29 g/mol
InChI Key: VUEKRTJUSPZECL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitro-benzylidene)amino-benzoate is an organic compound with the molecular formula C16H14N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups

Properties

CAS No.

61144-89-6

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl 2-[(2-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H14N2O4/c1-2-22-16(19)13-8-4-5-9-14(13)17-11-12-7-3-6-10-15(12)18(20)21/h3-11H,2H2,1H3

InChI Key

VUEKRTJUSPZECL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitro-benzylidene)amino-benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 2-nitrobenzoate. This is followed by a condensation reaction with 2-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitro-benzylidene)amino-benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Ethyl 2-(2-aminobenzylidene)amino-benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Products with additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 2-(2-nitro-benzylidene)amino-benzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-nitro-benzylidene)amino-benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-nitro-benzylidene)amino-benzoate is unique due to the presence of both nitro and benzylidene groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

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